molecular formula C15H26O2 B14366609 Octyl cyclohex-3-ene-1-carboxylate CAS No. 92773-34-7

Octyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14366609
CAS No.: 92773-34-7
M. Wt: 238.37 g/mol
InChI Key: ALTHNUQGLAEYQP-UHFFFAOYSA-N
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Description

Octyl cyclohex-3-ene-1-carboxylate is an ester derivative featuring an octyl chain esterified to a cyclohexene ring substituted at the 1-position. This compound’s structure combines the lipophilic octyl group with the unsaturated cyclohexene moiety, which may confer unique physicochemical and bioactive properties.

Properties

CAS No.

92773-34-7

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

octyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-10-13-17-15(16)14-11-8-7-9-12-14/h7-8,14H,2-6,9-13H2,1H3

InChI Key

ALTHNUQGLAEYQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl cyclohex-3-ene-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with octanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octyl cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Cyclohex-3-ene-1-carboxylic acid derivatives.

    Reduction: Octyl cyclohex-3-ene-1-methanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Octyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octyl cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with various enzymes and receptors in biological systems. The pathways involved in these interactions can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural differentiator is the cyclohexene ring, which introduces steric hindrance and π-bond conjugation absent in linear esters like octyl acetate or octyl butyrate. Comparative analysis reveals:

Compound Molecular Formula Functional Groups Key Structural Features
Octyl cyclohex-3-ene-1-carboxylate C₁₄H₂₂O₂ (inferred) Ester, cyclohexene ring Unsaturated cyclic backbone, octyl chain
Octyl acetate C₁₀H₂₀O₂ Ester (acetic acid derivative) Linear structure, short acyl chain
Octyl butyrate C₁₂H₂₄O₂ Ester (butyric acid derivative) Longer acyl chain, increased lipophilicity
β-Caryophyllene C₁₅H₂₄ Bicyclic sesquiterpene Macrocyclic structure, no ester group

The cyclohexene ring in this compound likely enhances rigidity and reduces volatility compared to linear esters, while the octyl chain maintains solubility in non-polar matrices .

Physicochemical Properties

The unsaturated cyclohexene ring significantly impacts properties such as boiling point, solubility, and stability:

Property This compound Octyl acetate Octyl butyrate β-Caryophyllene
Molecular Weight (g/mol) ~246 (estimated) 172.26 200.32 204.36
Volatility Moderate (cyclic structure) High Moderate-High Low (macrocyclic)
Solubility Lipophilic Lipophilic Lipophilic Lipophilic
Stability Susceptible to ring-opening oxidation Stable Stable Heat-sensitive

The cyclic structure of this compound may reduce oxidative stability compared to saturated esters but improve compatibility with polymeric matrices .

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